

# Spectroscopic Profile of N,N-Diethylacrylamide: A Technical Guide

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## Compound of Interest

Compound Name: *N,N-Diethylacrylamide*

Cat. No.: *B1293770*

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This technical guide provides an in-depth spectroscopic analysis of **N,N-Diethylacrylamide**, a versatile monomer employed in the synthesis of various polymers with applications in drug delivery and other biomedical fields. The document, tailored for researchers, scientists, and drug development professionals, details the characterization of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), and Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR).

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **N,N-Diethylacrylamide**. These values are essential for the identification and quality control of the monomer in research and manufacturing settings.

### Table 1: FTIR Spectral Data of N,N-Diethylacrylamide

Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group
~2970	C-H stretch	Alkane (CH <sub>3</sub> , CH <sub>2</sub> )
~1650	C=O stretch	Amide (Tertiary)
~1610	C=C stretch	Alkene
~1450	C-H bend	Alkane (CH <sub>2</sub> , CH <sub>3</sub> )
~1264	C-CO-C bend	Amide
~1160	C-H in-plane bend	Alkene

**Table 2: <sup>1</sup>H NMR Spectral Data of N,N-Diethylacrylamide (Solvent: CDCl<sub>3</sub>)**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.3-6.6	Multiplet	1H	=CH (trans to C=O)
~6.1-6.3	Multiplet	1H	=CH (cis to C=O)
~5.6-5.8	Multiplet	1H	=CH <sub>2</sub>
3.39	Quartet	4H	-N-CH <sub>2</sub> -
1.16	Triplet	6H	-CH <sub>3</sub>

**Table 3: <sup>13</sup>C NMR Spectral Data of N,N-Diethylacrylamide (Solvent: CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~165	C=O
~130	=CH
~126	=CH <sub>2</sub>
~42	-N-CH <sub>2</sub> -
~13	-CH <sub>3</sub>

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **N,N-Diethylacrylamide** are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

### Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of **N,N-Diethylacrylamide**.

Methodology:

- **Sample Preparation:** A small drop of neat **N,N-Diethylacrylamide** liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** The FTIR spectrometer is set to acquire data in the mid-infrared range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the clean, empty ATR crystal is recorded.
- **Data Acquisition:** The sample spectrum is then recorded. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The final spectrum is generated by ratioing the sample spectrum against the background spectrum. The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

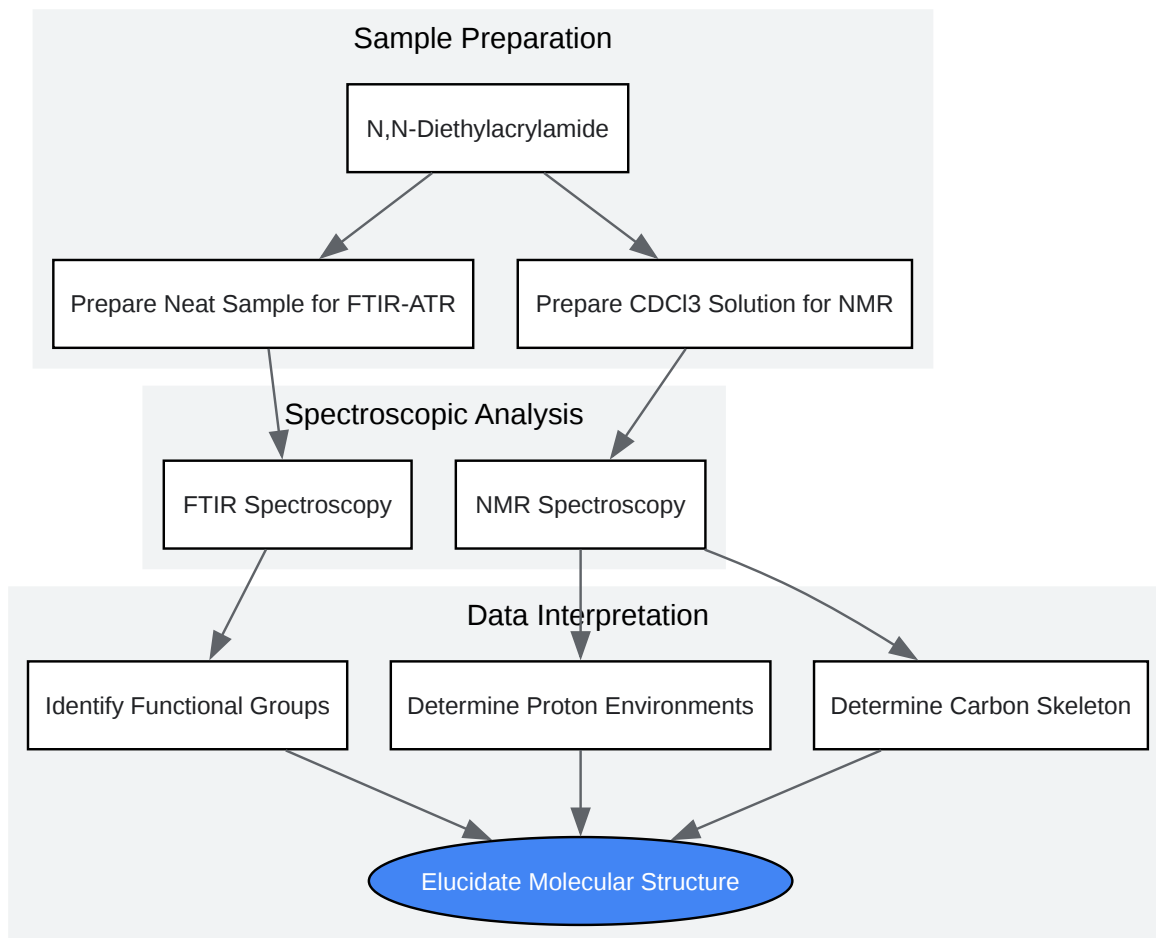
Objective: To elucidate the molecular structure of **N,N-Diethylacrylamide** by analyzing the chemical environment of its proton and carbon nuclei.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of **N,N-Diethylacrylamide** is dissolved in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- **Instrument Setup:** The NMR spectrometer (e.g., 400 or 500 MHz for  $^1\text{H}$ ) is tuned and shimmed for the sample.
- **$^1\text{H}$  NMR Data Acquisition:** A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
- **$^{13}\text{C}$  NMR Data Acquisition:** A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired. A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to TMS.

## Experimental Workflow

The logical flow of the spectroscopic analysis of **N,N-Diethylacrylamide** is depicted in the following diagram.



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#### Spectroscopic analysis workflow for **N,N-Diethylacrylamide**.

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